
N,N-Bis(3,3,3-trifluoropropyl)benzamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N,N-Bis(3,3,3-trifluoropropyl)benzamide is a chemical compound with the molecular formula C13H13F6NO It is characterized by the presence of a benzamide core substituted with two 3,3,3-trifluoropropyl groups
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of N,N-Bis(3,3,3-trifluoropropyl)benzamide typically involves the reaction of benzoyl chloride with 3,3,3-trifluoropropylamine in the presence of a base such as triethylamine. The reaction is carried out under anhydrous conditions to prevent hydrolysis of the benzoyl chloride. The general reaction scheme is as follows:
C6H5COCl+2CF3CH2CH2NH2→C6H5CON(CF3CH2CH2)2+2HCl
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would include steps for purification and isolation of the final product, such as recrystallization or chromatography.
Analyse Des Réactions Chimiques
Types of Reactions
N,N-Bis(3,3,3-trifluoropropyl)benzamide can undergo various chemical reactions, including:
Substitution Reactions: The trifluoropropyl groups can be substituted with other functional groups under appropriate conditions.
Oxidation and Reduction: The compound can be oxidized or reduced to form different derivatives.
Hydrolysis: In the presence of water and an acid or base, the amide bond can be hydrolyzed to form the corresponding carboxylic acid and amine.
Common Reagents and Conditions
Substitution: Reagents such as halogens or organometallic compounds can be used.
Oxidation: Oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride.
Hydrolysis: Acidic or basic conditions with water.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, hydrolysis would yield benzoic acid and 3,3,3-trifluoropropylamine.
Applications De Recherche Scientifique
N,N-Bis(3,3,3-trifluoropropyl)benzamide has several applications in scientific research:
Chemistry: Used as a reagent or intermediate in organic synthesis.
Medicine: Investigated for its potential pharmacological properties.
Industry: Utilized in the development of new materials and chemical processes.
Mécanisme D'action
The mechanism of action of N,N-Bis(3,3,3-trifluoropropyl)benzamide involves its interaction with specific molecular targets. The trifluoropropyl groups can enhance the compound’s lipophilicity, allowing it to interact with hydrophobic regions of proteins or enzymes. This interaction can modulate the activity of these proteins, leading to various biological effects.
Comparaison Avec Des Composés Similaires
Similar Compounds
- N,N-Dimethyl-3-(trifluoromethyl)benzamide
- N-(3,3,3-Trifluoropropyl)benzamide
- N,N-Bis(2,2,2-trifluoroethyl)benzamide
Uniqueness
N,N-Bis(3,3,3-trifluoropropyl)benzamide is unique due to the presence of two trifluoropropyl groups, which impart distinct chemical and physical properties compared to similar compounds. These properties can influence its reactivity, stability, and interactions with biological targets, making it a valuable compound for various applications.
Propriétés
Numéro CAS |
90238-19-0 |
|---|---|
Formule moléculaire |
C13H13F6NO |
Poids moléculaire |
313.24 g/mol |
Nom IUPAC |
N,N-bis(3,3,3-trifluoropropyl)benzamide |
InChI |
InChI=1S/C13H13F6NO/c14-12(15,16)6-8-20(9-7-13(17,18)19)11(21)10-4-2-1-3-5-10/h1-5H,6-9H2 |
Clé InChI |
BVVCXZUUQKIXQX-UHFFFAOYSA-N |
SMILES canonique |
C1=CC=C(C=C1)C(=O)N(CCC(F)(F)F)CCC(F)(F)F |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


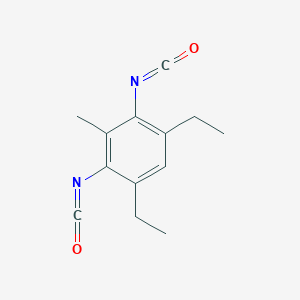
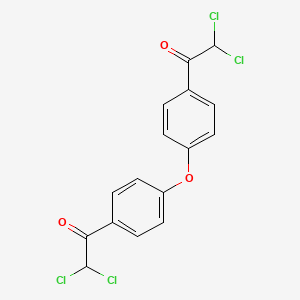

![1-(Pentyloxy)-3-[(prop-2-en-1-yl)amino]propan-2-ol](/img/structure/B14358862.png)
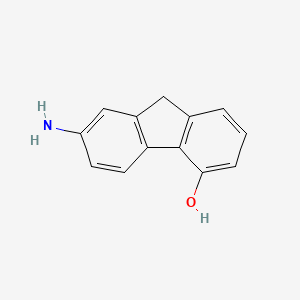


![N-{4-[3-(Methanesulfinyl)propoxy]phenyl}acetamide](/img/structure/B14358889.png)
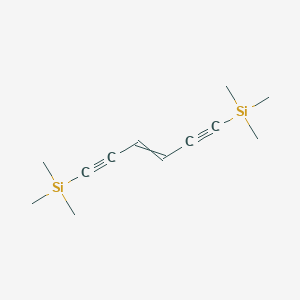
![1-{[4-(4-Butylphenoxy)phenyl]methyl}-1H-benzimidazole](/img/structure/B14358894.png)
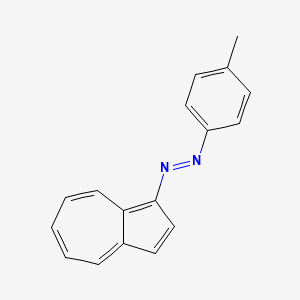
![{[(3-Fluoroprop-1-en-2-yl)oxy]methyl}benzene](/img/structure/B14358900.png)


